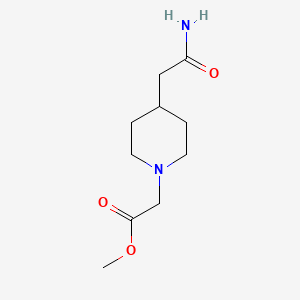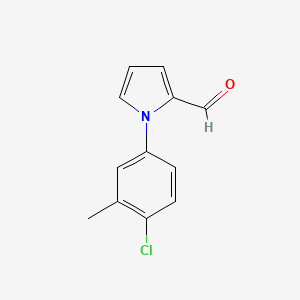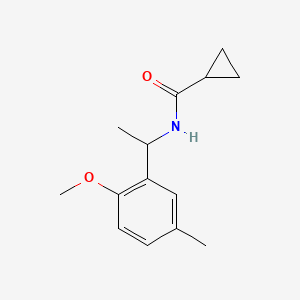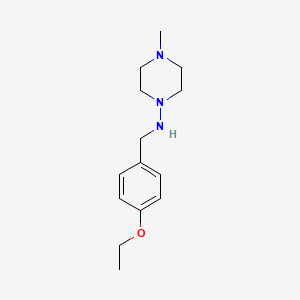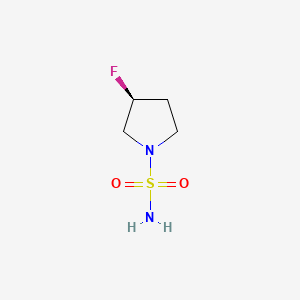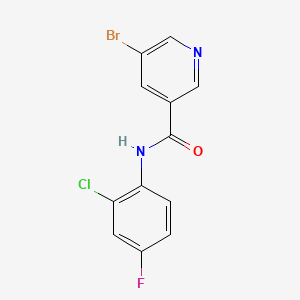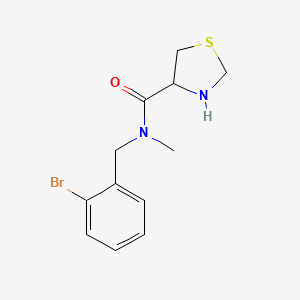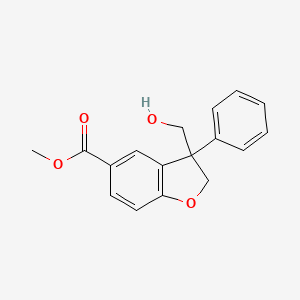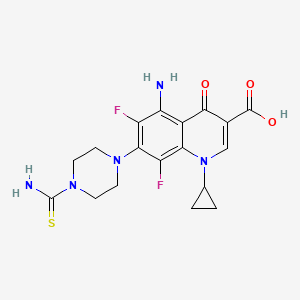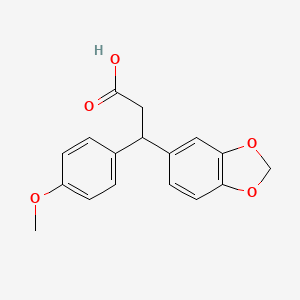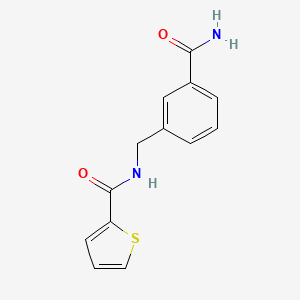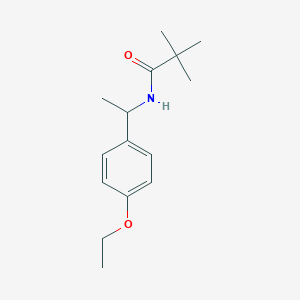
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide is an organic compound with the molecular formula C15H23NO2 It is a derivative of pivalic acid and features an ethoxyphenyl group attached to an ethyl chain, which is further connected to a pivalamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-(4-Ethoxyphenyl)ethyl)pivalamide typically involves the reaction of 4-ethoxyphenylacetic acid with pivaloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired pivalamide. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-purity products.
化学反応の分析
Types of Reactions
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Phenolic derivatives
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of n-(1-(4-Ethoxyphenyl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The pivalamide moiety can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.
類似化合物との比較
Similar Compounds
- n-(2-(4-Methoxyphenyl)ethyl)pivalamide
- n-(2-(4-Chlorophenyl)ethyl)pivalamide
- n-(2-(4-Methylphenyl)ethyl)pivalamide
Uniqueness
n-(1-(4-Ethoxyphenyl)ethyl)pivalamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological profiles and physicochemical properties, making it a valuable candidate for further research and development.
特性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC名 |
N-[1-(4-ethoxyphenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-13-9-7-12(8-10-13)11(2)16-14(17)15(3,4)5/h7-11H,6H2,1-5H3,(H,16,17) |
InChIキー |
ZEBWBKJFCQTNQZ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


